Cyclosporin D-d4
Description
Contextualizing Cyclosporin (B1163) D-d4 within the Immunosuppressant Class and Deuterated Compounds
Cyclosporins are a class of cyclic, nonpolar oligopeptides with potent immunosuppressive properties. tandfonline.comnih.gov The most prominent member, Cyclosporin A, is widely used to prevent organ transplant rejection and treat various autoimmune disorders. tandfonline.commdpi.com The cyclosporin family includes several analogues, such as Cyclosporin D, which differs from Cyclosporin A in its amino acid composition and exhibits weak immunosuppressive activity. mdpi.comchemicalbook.com
Cyclosporin D-d4 is a deuterated form of Cyclosporin D, meaning specific hydrogen atoms in its molecular structure have been replaced by deuterium (B1214612), a stable, heavy isotope of hydrogen. chemicalbook.comnih.gov This places it within the broader category of deuterated compounds, which are molecules intentionally modified with deuterium for scientific purposes. clearsynth.comhumanjournals.com While Cyclosporin D itself has been used as an internal standard for the quantification of Cyclosporin A, the deuterated version, this compound, is specifically designed for use in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Rationale for Deuterium Labeling in Investigational Chemical Entities
The substitution of hydrogen with deuterium in a molecule is a cornerstone of modern pharmaceutical research, predicated on the kinetic isotope effect. humanjournals.comtandfonline.com The carbon-deuterium (C-D) bond is significantly stronger and more stable than the common carbon-hydrogen (C-H) bond. humanjournals.com This fundamental difference has several important implications for investigational compounds.
Key Advantages of Deuteration:
Reduced Metabolism: The stronger C-D bond is more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) system. humanjournals.comtandfonline.com This can slow down the rate at which a drug is metabolized in the body. bioscientia.de
Improved Pharmacokinetics: By reducing the rate of metabolism, deuteration can lead to a longer drug half-life and increased systemic exposure. bioscientia.denih.gov
Use as Analytical Standards: Deuterated compounds are invaluable as internal standards in bioanalytical methods like mass spectrometry. researchgate.netgoogle.com Because they are chemically almost identical to their non-deuterated counterparts but have a different mass, they can be used to ensure accurate quantification of the target drug in biological samples. researchgate.netnih.gov
Metabolic Pathway Tracing: The use of deuterium-labeled compounds allows researchers to track the metabolic fate of a drug within an organism, providing crucial insights into how it is absorbed, distributed, metabolized, and excreted. clearsynth.comgoogle.com
| Benefit of Deuteration | Underlying Principle | Application in Research |
|---|---|---|
| Altered Metabolic Rate | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, making it harder for metabolic enzymes to break. humanjournals.comtandfonline.com | Developing drugs with longer half-lives and potentially improved efficacy. bioscientia.denih.gov |
| Enhanced Analytical Accuracy | Deuterated compounds have a higher mass but similar chemical properties and chromatographic behavior to the parent drug. researchgate.net | Used as internal standards in mass spectrometry for precise quantification of drugs in biological matrices. researchgate.netnih.gov |
| Metabolic Fate Analysis | The deuterium acts as a stable, non-radioactive label that can be tracked through metabolic processes. clearsynth.comgoogle.com | Mapping the metabolic pathways and identifying the metabolites of a new drug candidate. google.com |
Historical Development and Evolution of this compound Applications in Research
The concept of using deuterium in drug molecules is not new, with patents for deuterated compounds appearing as early as the 1970s. wikipedia.orgnih.gov However, interest in this strategy has grown significantly over the decades. The evolution toward specific deuterated analogues like this compound is part of this broader trend.
A key milestone was the filing of patents for deuterated cyclosporine analogs around the late 1990s. google.comgoogleapis.com These patents disclosed the intention to use deuterium substitution at key metabolic sites on the cyclosporine molecule to slow metabolism, reduce the formation of certain metabolites, and ultimately enhance the drug's biological activity and pharmacokinetic profile. google.com
The initial applications of deuterated compounds were largely in metabolic studies to trace the fate of the parent drug. google.com Over time, their utility as superior internal standards for quantitative analysis became a primary focus. The development of highly sensitive LC-MS/MS methods for therapeutic drug monitoring created a demand for stable, reliable internal standards. While Cyclosporin D was used for this purpose, its deuterated analogue, this compound, and other deuterated cyclosporins like Cyclosporin A-d4, offered improved performance for these precise analytical methods. researchgate.netnih.gov The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 further validated the "deuterium switch" approach and stimulated broader academic and commercial interest in developing and utilizing deuterated compounds. bioscientia.denih.govacs.org
Current State of Academic Inquiry into this compound
Current research involving this compound is predominantly centered on its application in analytical chemistry and pharmacokinetics. The primary role of the compound is to serve as a robust internal standard for the accurate measurement of cyclosporins in biological samples, a critical task for therapeutic drug monitoring in clinical settings.
Recent investigations continue to refine analytical methods for immunosuppressants. For instance, research highlights the development of rapid and sensitive LC-MS/MS methods for quantifying Cyclosporin A in blood samples from transplant patients or in veterinary medicine. nih.govresearchgate.net In these studies, a deuterated analogue, often Cyclosporin D or a deuterated version of Cyclosporin A, is essential for achieving the required precision and accuracy. researchgate.net
Studies focusing on the synthesis of deuterated cyclosporine analogues aim to create cost-effective and efficient methods for producing these vital standards. researchgate.net Research has demonstrated methods for introducing deuterium atoms at specific locations on the cyclosporin molecule, such as the α-carbon of certain amino acid residues. researchgate.net The goal is to produce isotopologues that co-elute with the non-deuterated drug during chromatography, which is an ideal characteristic for an internal standard used in isotope dilution mass spectrometry. researchgate.net While heavily deuterated standards like Cyclosporin A-d12 are sometimes preferred for minimizing isotopic interference, compounds like this compound remain relevant and are frequently cited in the development and validation of new analytical techniques. nih.gov
| Research Focus Area | Objective | Role of this compound / Deuterated Analogues | Source |
|---|---|---|---|
| Analytical Method Development | To create faster, more accurate, and high-throughput methods for quantifying Cyclosporin A in whole blood. | Used as an internal standard to correct for sample preparation variability and matrix effects in LC-MS/MS analysis. | researchgate.netnih.gov |
| Synthetic Chemistry | To develop rapid and cost-efficient synthesis of deuterated Cyclosporin A analogues. | The target molecule of synthetic strategies aimed at producing high-purity standards for quantitative analysis. | researchgate.net |
| Pharmacokinetic Studies | To accurately measure drug concentrations over time in both human and animal subjects. | Enables precise quantification, which is fundamental to understanding the absorption, distribution, metabolism, and excretion of cyclosporins. | researchgate.net |
Properties
Molecular Formula |
C₆₃H₁₀₉D₄N₁₁O₁₂ |
|---|---|
Molecular Weight |
1220.66 |
Synonyms |
Val2-cyclosporine-d4; |
Origin of Product |
United States |
Synthesis and Isotopic Modification Strategies for Cyclosporin D D4
Methodologies for Deuterium (B1214612) Incorporation into Cyclosporin (B1163) Scaffolds
The introduction of deuterium into the cyclosporin structure can be achieved by two primary strategies: the de novo synthesis using pre-labeled building blocks or the direct isotopic exchange on the fully formed peptide. The choice of method depends on the desired location of the deuterium atoms and the required isotopic purity.
The synthesis of Cyclosporin D-d4 necessitates the preparation of specific amino acids containing deuterium at stable, non-exchangeable positions. The N-methylated amino acids within the cyclosporin structure are common targets for deuteration. google.com
Several methods are employed for the synthesis of deuterated amino acids:
Base-Catalyzed Hydrogen-Deuterium Exchange (HDX): This method leverages the acidity of α-hydrogens in amino acid derivatives. The process typically involves treating the amino acid with a base in a deuterated solvent, such as deuterium oxide (D₂O), to facilitate the exchange of protons for deuterons. mdpi.com
Enantioselective Synthesis: For creating α-C-deuterated amino acids with high stereochemical purity, asymmetric synthesis routes are employed. A common approach involves the alkylation of activated glycine (B1666218) derivatives in the presence of a chiral phase-transfer catalyst, where the deuteration and side-chain introduction occur in a single step. mdpi.com
Reduction of Precursors with Deuterated Reagents: Another route involves the chemical reduction of a suitable precursor using deuterated reducing agents. For example, the synthesis of a monodeuterated C3ʹ hydroxyl derivative of a cephalosporin (B10832234) was achieved by oxidizing the corresponding alcohol to an aldehyde, followed by reduction with sodium borodeuteride (NaBD₄). uwaterloo.ca This principle can be adapted for the synthesis of deuterated amino acid side chains.
Metal-Catalyzed H-D Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate H-D exchange reactions using D₂O as the deuterium source. mdpi.com This method offers high selectivity for certain C-H bonds, such as benzylic positions, under relatively mild conditions. mdpi.comuq.edu.au
Once the deuterated amino acid precursors are synthesized, they are incorporated into the full peptide sequence of Cyclosporin D.
Total Synthesis: Total synthesis, either in solution or on a solid phase, provides the highest degree of control for incorporating modified amino acids at specific positions within the peptide chain. tandfonline.com The process involves the sequential coupling of the constituent amino acids, including the deuterated precursors, followed by a final intramolecular cyclization step to yield the macrocyclic structure.
Biosynthesis: An alternative approach involves utilizing the enzymatic machinery of the cyclosporin-producing fungus, Tolypocladium inflatum. The key enzyme, cyclosporin synthetase, is a large multienzyme complex that assembles the cyclic peptide through a nonribosomal peptide synthetase (NRPS) mechanism. nih.gov By feeding the fermentation culture with deuterated amino acid precursors, the enzyme can incorporate them into the final Cyclosporin D molecule. This biosynthetic method activates the constituent amino acids as thioesters and links them in a stepwise fashion before cyclization. nih.gov
Chemical Synthetic Routes for Deuterated Amino Acid Precursors
Characterization of Isotopic Purity and Positional Deuteration
After synthesis, the resulting this compound must be rigorously analyzed to confirm its structure, the position of the deuterium labels, and its isotopic purity. A combination of spectroscopic and spectrometric techniques is essential for this validation.
High isotopic purity, often greater than 98%, is critical for applications such as internal standards in clinical mass spectrometry. medchemexpress.com Analytical methods must be able to precisely distinguish between the labeled compound and any residual non-deuterated or partially deuterated species.
| Analytical Technique | Purpose in Characterization of this compound | Key Findings & Data |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular weight and determine isotopic purity by measuring the mass-to-charge (m/z) ratio. | The [M+H]⁺ ion for the deuterated compound will be higher than the unlabeled analogue. Isotopic purity is calculated from the relative abundance of the H/D isotopolog ions. nih.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate the synthesized compound from impurities and confirm co-elution of deuterated and non-deuterated forms, which is important for its use as an internal standard. researchgate.net | Provides purity data (e.g., >99%) and confirms that the deuterated standard has the same retention time as the native compound. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the exact position of deuterium incorporation and quantify the level of deuteration. | ¹H NMR spectra show the loss of proton signals at the sites of deuteration. researchgate.net ²H NMR can be used for direct quantitative analysis of deuterium incorporation. |
| Tandem Mass Spectrometry (MS/MS) | To further confirm the location of the deuterium labels through analysis of fragmentation patterns. researchgate.net | Fragmentation of the parent ion provides structural information, helping to verify that deuteration occurred at the intended positions. |
Advancements in Scalable Synthesis for Research Applications
The production of sufficient quantities of this compound for research purposes presents a significant challenge, as traditional multi-step total syntheses can be complex, costly, and time-consuming. researchgate.net Consequently, there is ongoing research into developing more efficient and scalable synthetic methodologies.
A key advancement is the development of methods for direct deuteration of the intact cyclosporin molecule. researchgate.net This approach avoids the lengthy process of synthesizing and incorporating labeled amino acid precursors. One promising technique is the use of strong organic bases to catalyze hydrogen-deuterium exchange at specific, activated C-H positions on the pre-formed cyclosporin ring. researchgate.netnih.gov For example, studies on Cyclosporin A have shown that incubating the molecule in a deuterated solvent with a base can introduce deuterium atoms at the α-carbon of sarcosine (B1681465) and the MeBmt residue. researchgate.netnih.gov This type of cost-efficient method does not require extensive purification and can be scaled up to produce the quantities needed for research applications. researchgate.net
Furthermore, general progress in organic process research is focused on creating scalable and stereoselective syntheses for complex chemical building blocks, which can be applied to the precursors of molecules like Cyclosporin D. researchgate.net The development of robust and scalable routes is crucial for making deuterated standards like this compound more accessible for their use as internal standards in pharmacokinetic and metabolic studies. mdpi.comresearchgate.neteuropa.eu
Advanced Analytical and Bioanalytical Methodologies for Cyclosporin D D4 Investigation
Mass Spectrometry-Based Techniques for Quantification and Characterization
Mass spectrometry (MS) stands as the cornerstone for the analysis of Cyclosporin (B1163) D-d4, offering unparalleled sensitivity and specificity. When coupled with separation techniques like liquid chromatography, it provides a powerful platform for quantification and in-depth characterization.
High-Resolution Mass Spectrometry (HRMS) in Deuterated Cyclosporin D Research
High-resolution mass spectrometry (HRMS) offers significant advantages in the research of deuterated cyclosporins. Unlike tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, HRMS provides high-resolution, accurate mass data for all ions present in a sample. nih.gov
This capability is particularly useful for:
Confirming Isotopic Purity: HRMS can accurately determine the mass of Cyclosporin D-d4 and distinguish it from its non-deuterated counterpart and other potential impurities, thus confirming the isotopic purity of the standard.
Metabolite Identification: The high mass accuracy of HRMS allows for the confident identification of metabolites of cyclosporins without the need for reference standards. nih.gov This is crucial for understanding the metabolic fate of these drugs and how it might influence their therapeutic efficacy and toxicity.
Reduced Method Development Time: HRMS can simplify method development as it does not require the optimization of MRM transitions for each analyte and metabolite. A full-scan HRMS method can be used to retrospectively analyze data for new compounds of interest. nih.gov
A study developing a UPLC-HRMS method for cyclosporine A analysis used this compound as an internal standard and demonstrated the technique's reliability, accuracy, and speed. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Studies of this compound
Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. tennessee.edu This provides an additional dimension of separation to traditional mass spectrometry, allowing for the investigation of the conformational landscape of molecules like this compound. tennessee.edu
Cyclosporins are known to exist in multiple conformations, and these different shapes can influence their biological activity and membrane permeability. tennessee.eduresearchgate.net IM-MS can be used to:
Separate and Characterize Conformers: IM-MS can separate different conformers of this compound that may have the same mass-to-charge ratio but different collision cross-sections (a measure of their size and shape). acs.org
Study Conformational Dynamics: By coupling IM-MS with techniques like hydrogen-deuterium exchange (HDX), researchers can probe the dynamics of different conformers and how they interconvert. researchgate.net This provides insights into the flexibility of the molecule and the energy barriers between different conformational states. ru.nl
Elucidate Structure-Function Relationships: Understanding the different conformations of this compound and how they relate to its function as an internal standard can help in the development of more robust and reliable analytical methods. tennessee.edu
Recent studies have utilized drift-tube IM-MS as a conformational screening tool for various cyclosporine derivatives, providing valuable information on their structural diversity. tennessee.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of complex molecules like cyclosporins in solution. While this compound is synthesized for its mass difference, its fundamental structure and conformational behavior are largely identical to that of non-deuterated Cyclosporin D. Therefore, NMR studies on Cyclosporin D provide the essential structural and conformational data applicable to its deuterated counterpart.
High-resolution NMR spectroscopy has been employed to study Cyclosporin D in non-polar solutions such as chloroform. kpfu.ru Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC), a complete assignment of the ¹H and ¹³C NMR signals has been achieved. kpfu.runih.gov Comparative analysis with the more extensively studied Cyclosporin A reveals distinct differences, particularly in the chemical shifts of the main chain atoms at residues 5 and 8, and in the hydrogen bonding pattern at residue 1. kpfu.ru These spectral differences underscore the subtle but significant structural modifications resulting from the single amino acid substitution (L-Threonine in Cyclosporin C to L-Valine in Cyclosporin D) that differentiates the two variants. researchgate.net
| Residue Position | Atom | Observed Difference | Interpretation |
|---|---|---|---|
| 1 (MeBmt) | - | Appearance of a new hydrogen bond | Altered local conformation |
| 5 (Val) | Main Chain Atoms | Noticeable chemical shift changes | Structural perturbation due to amino acid difference |
| 8 (D-Ala) | Main Chain Atoms | Noticeable chemical shift changes | Long-range conformational effect |
The biological activity and membrane permeability of cyclosporins are intrinsically linked to their conformational flexibility. uq.edu.aumdpi.com NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for probing the spatial proximity of protons, thereby defining the molecule's three-dimensional structure and dynamics in solution. researchgate.netrscf.ru
Studies on Cyclosporin D and other variants (B, C, E, and G) using NOESY have revealed that they share many common structural features in both non-polar solvents (chloroform) and membrane-mimicking environments like dodecylphosphocholine (B1670865) (DPC) micelles. nih.govresearchgate.net For instance, the peptide bond between MeLeu9 and MeLeu10 is shown to remain in the cis-conformation in these environments. nih.govresearchgate.net
To complement experimental NMR data, Molecular Dynamics (MD) simulations are frequently employed. uq.edu.aumdpi.com These computational models simulate the movement of atoms over time, providing a dynamic picture of the molecule's flexibility. researchgate.net For Cyclosporin D, MD simulations have been used to study its backbone flexibility. researchgate.net These simulations, often constrained by NOE-derived distance data, help to build a comprehensive model of the conformational landscape, revealing how the peptide chain's flexibility might correlate with its biological properties. uq.edu.auresearchgate.net The combination of NOESY and MD simulations provides a robust framework for understanding how cyclosporins like Cyclosporin D adapt their conformation to different environments, a key aspect of their mechanism of action. nih.gov
While NMR provides unparalleled detail about solution-state conformation and dynamics, Mass Spectrometry (MS) offers precise molecular weight determination and information about molecular formula and fragmentation patterns. frontiersin.org The integration of these two powerful analytical techniques provides a more complete and confirmed structural characterization than either method alone. frontiersin.org
For complex peptides like Cyclosporin D, MS can confirm the primary sequence and identify any modifications, while NMR elucidates the three-dimensional folding in solution. mdpi.com Techniques like hydrogen-deuterium exchange (HDX) monitored by MS can provide data on solvent accessibility, which complements the structural information from NMR by highlighting regions of the molecule involved in intramolecular hydrogen bonds. researchgate.net Furthermore, ion mobility-mass spectrometry (IM-MS) can separate gas-phase ions based on their size and shape (collision cross-section), offering insights into different conformational families that can be correlated with structures determined by NMR and MD simulations. researchgate.net This parallel application of MS and NMR is crucial for a comprehensive understanding, from primary structure to the complex conformational equilibria that govern the function of Cyclosporin D. mdpi.comfrontiersin.org
Elucidation of Conformational Dynamics via NMR (e.g., NOESY, MD simulations)
Chromatographic Separations (HPLC, UPLC) Coupled with Detection Systems
In bioanalytical settings, the primary role of Cyclosporin D and its deuterated analog, this compound, is to serve as an internal standard for the accurate quantification of therapeutic cyclosporins, such as Cyclosporin A. cerilliant.comnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), are the gold-standard methods for this purpose due to their high specificity, sensitivity, and throughput. nih.govnih.gov
These methods involve a chromatographic step to separate the analyte from matrix components and from other cyclosporin analogs. Reversed-phase chromatography using C18 or CN columns is most common. nih.gov The separation is typically achieved using a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing ammonium (B1175870) acetate (B1210297) and formic acid to promote ionization). nih.govmdpi-res.com The use of UPLC systems, with smaller particle size columns (e.g., 1.7 µm), allows for significantly faster analysis times and improved resolution compared to traditional HPLC. nih.gov
Following separation, detection is performed by a tandem mass spectrometer, typically operating in electrospray ionization (ESI) positive mode. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (e.g., Cyclosporin A) and the internal standard (this compound). The use of a stable isotope-labeled internal standard like this compound is preferred as it co-elutes with the analyte and behaves nearly identically during extraction and ionization, correcting for matrix effects and improving the accuracy and precision of the measurement. nih.govnih.gov However, some studies note that internal standards with fewer isotopic labels, such as d4, can present challenges to accuracy due to natural isotope abundance contributions, making more heavily labeled standards like d12 potentially more robust. nih.govsemanticscholar.org
| Parameter | Condition |
|---|---|
| Chromatography System | UPLC (e.g., Ultimate 3000) |
| Column | Acquity UPLC BEH C18 (50x2.1 mm, 1.7 µm) |
| Mobile Phase A | 2 mM ammonium acetate with 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Detection | High-Resolution Mass Spectrometer (HRMS) (e.g., Q Exactive) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Internal Standard Monitored Ion (m/z) | 1206.8727 for Cyclosporin A-d4 |
Molecular and Cellular Mechanisms of Action of Cyclosporin D D4 in Preclinical Contexts
Interaction with Immunophilins and Cyclophilins (e.g., Cyclophilin D)
Cyclosporins exert their biological effects by first binding to a family of intracellular proteins known as immunophilins, specifically the cyclophilins. wikipedia.orgnih.gov Cyclosporin (B1163) D, like its precursor Cyclosporin A (CsA), enters a target cell, such as a T-lymphocyte, and associates with cytosolic cyclophilins. toku-e.com This interaction is a prerequisite for its downstream effects. The primary target relevant to its immunosuppressive action is Cyclophilin A, while its interaction with Cyclophilin D (CypD) in the mitochondria is central to its role in regulating the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death. wikipedia.orgmdpi.com Studies have shown that Cyclosporin D has a lower immunosuppressive activity (less than 10% of CsA) but operates via the same general mechanism. toku-e.comwikipedia.org
The binding affinity of cyclosporins to various cyclophilin subtypes is a critical determinant of their biological activity. While data specifically for Cyclosporin D is less abundant than for CsA, studies comparing cyclosporin variants provide insight. Research indicates that structural variations among cyclosporins lead to differences in binding affinities. For instance, the affinity of CsA for Cyclophilin A has a dissociation constant (Kd) of approximately 36.8 nM. nih.gov The affinities for Cyclophilin B and C are 9.8 nM and 90.8 nM, respectively. nih.gov
A study developing a mitochondrial-targeted CsA noted that CsA binds to Cyclophilin D with a high affinity, showing an inhibitor (dissociation) constant (Ki) of 3 nM. nih.gov NMR spectroscopy and molecular dynamics simulations on Cyclosporins B, C, D, and E have shown that all have common structural features, but differences in backbone flexibility may correlate with their biological activity. nih.goveurekalert.org For example, Cyclosporins B, C, and D were found to inhibit the mitochondrial pore at concentrations of 100-300 nM, similar to CsA, whereas Cyclosporin E was ineffective up to 1 µM. nih.gov
| Compound | Cyclophilin Subtype | Dissociation Constant (Kd/Ki) | Method |
| Cyclosporin A | Cyclophilin A | 36.8 nM (Kd) | Fluorescence Measurement nih.gov |
| Cyclosporin A | Cyclophilin B | 9.8 nM (Kd) | Fluorescence Measurement nih.gov |
| Cyclosporin A | Cyclophilin C | 90.8 nM (Kd) | Fluorescence Measurement nih.gov |
| Cyclosporin A | Cyclophilin D | 3 nM (Ki) | PPIase Inhibition Assay nih.gov |
| Cyclosporins B, C, D | Cyclophilin D (Mitochondrial Pore) | 100-300 nM (Inhibitory Concentration) | Mitochondrial Swelling Assay nih.gov |
This table presents binding affinity data for Cyclosporin A and related variants to provide context for Cyclosporin D's interactions.
The structural basis of the interaction between cyclosporins and cyclophilins has been extensively studied, primarily using X-ray crystallography and NMR spectroscopy on the Cyclosporin A-Cyclophilin complex. These studies reveal that when CsA binds to a cyclophilin, it undergoes a significant conformational change from its structure in solution. acs.org The complex formed with Cyclophilin D (PDB ID: 2Z6W) shows that CsA binds in a hydrophobic pocket of the protein. rcsb.orgresearchgate.net
Key interactions involve residues 9-11 and 1-3 of the cyclosporin molecule embedding into the active site of the cyclophilin, while residues 4-8 remain exposed to the solvent. nih.govresearchgate.net This interaction is primarily driven by hydrophobic forces, with contributions from hydrogen bonding. researchgate.net The crystal structure of the human Cyclophilin D-CsA complex, resolved at 0.96 Å, shows that CsA effectively binds within a hydrophobic pocket formed by residues such as Met61, Ala101, Phe113, Leu122, and His126. researchgate.netnih.gov The conformation of CsA bound to cyclophilin features all-trans peptide bonds and no intramolecular hydrogen bonds, which is distinct from its unbound crystalline state. acs.org Molecular dynamics simulations have further explored the flexibility of the peptide backbone of different cyclosporin variants, suggesting that this property influences their biological activity. nih.gov
Binding Kinetics and Affinity to Specific Cyclophilin Subtypes
Modulation of Calcineurin Activity and Downstream Signaling Pathways
The hallmark of cyclosporin-mediated immunosuppression is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. wikipedia.orgnih.gov Cyclosporin D itself does not inhibit calcineurin. Instead, the Cyclosporin D-cyclophilin complex presents a composite surface that binds to and sterically hinders calcineurin's active site. nih.govpnas.org This blockage prevents calcineurin from accessing its substrates, leading to the downstream effects on T-cell activation. pnas.org Although Cyclosporin D is a weaker immunosuppressant than CsA, it operates through this same mechanism of forming an inhibitory complex with cyclophilin to target calcineurin. toku-e.commedchemexpress.com
A primary substrate of calcineurin is the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor. drugbank.comnih.gov In resting T-cells, NF-AT is phosphorylated and resides in the cytoplasm. nih.govscielo.br Upon T-cell receptor stimulation, intracellular calcium levels rise, activating calcineurin. wikipedia.org Activated calcineurin then dephosphorylates NF-AT. pnas.orgacs.org This dephosphorylation exposes a nuclear localization signal, prompting NF-AT to translocate from the cytoplasm into the nucleus. nih.govpnas.org
The Cyclosporin D-cyclophilin complex inhibits calcineurin's phosphatase activity, thereby preventing the dephosphorylation of NF-AT. pnas.orgresearchgate.net As a result, NF-AT remains phosphorylated in the cytoplasm and cannot move to the nucleus to initiate gene transcription. scielo.brpnas.org This blockade of NF-AT nuclear translocation is a central event in the immunosuppressive action of cyclosporins. pnas.orgaai.org
Once in the nucleus, NF-AT acts as a transcription factor, upregulating the expression of various genes crucial for the immune response, most notably Interleukin-2 (IL-2). wikipedia.orgacs.org IL-2 is a critical cytokine that promotes T-cell proliferation and differentiation, driving the clonal expansion of activated T-cells. nih.gov By preventing the nuclear translocation of NF-AT, the Cyclosporin D-cyclophilin complex effectively halts the transcription of the IL-2 gene. toku-e.comresearchgate.netnih.gov This disruption of the IL-2 signaling pathway is the principal reason for the immunosuppressive effects of cyclosporins. drugbank.com
In addition to IL-2, cyclosporins also inhibit the transcription of other NF-AT-regulated cytokine genes, including IL-4 and interferon-gamma (IFN-γ), further contributing to the suppression of the immune response. researchgate.netatsjournals.org However, the effect can be selective; some studies in canine models have shown that while IL-2 and IFN-γ expression is inhibited, TNF-alpha expression is not. researchgate.net Furthermore, under certain stimulation conditions, the synthesis of IL-5 has been observed to be resistant to or even enhanced by Cyclosporin A. atsjournals.orgoup.com
Impact on NF-AT Dephosphorylation and Nuclear Translocation
Investigation of Effects on Cellular Proliferation and Apoptosis in In Vitro Research Systems
The effects of cyclosporins on cellular proliferation and apoptosis are complex and can be cell-type and concentration-dependent. The primary antiproliferative effect in the context of immunosuppression is the inhibition of T-lymphocyte proliferation by blocking IL-2 production. nih.govnih.gov Studies have shown that Cyclosporin A exhibits a dose- and time-dependent inhibition of cell division in various cell types, including keratinocytes. nih.gov This antiproliferative effect can also be mediated through the induction of the cell cycle inhibitor p21. oup.comaai.org
The role of cyclosporins in apoptosis (programmed cell death) is multifaceted. By binding to mitochondrial Cyclophilin D, cyclosporins can inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in some apoptotic pathways. wikipedia.orgatsjournals.org This action can be protective, preventing the release of pro-apoptotic factors like cytochrome c from the mitochondria. atsjournals.org For example, Cyclosporin A has been shown to protect against inflammation-induced apoptosis in conjunctival epithelial cells by inhibiting caspases. arvojournals.org Conversely, at high concentrations or in different cell types, cyclosporins can induce apoptosis. oup.complos.org For instance, high doses of CsA induced apoptosis in trophoblast cells, while lower doses were protective. oup.com Similarly, in rat pituitary cells, CsA induced both apoptotic and autophagic cell death in a dose-dependent manner. plos.org
| Cell Type | Cyclosporin Effect | Proliferation | Apoptosis | Key Findings |
| Human T-lymphocytes | Cyclosporin A | Inhibition | Variable | Inhibition of proliferation via IL-2 blockade is a primary mechanism. nih.govnih.gov |
| Human Oral Keratinocytes | Cyclosporin A | Inhibition | No significant effect on constitutive or TNF-α-induced apoptosis. nih.gov | Growth inhibition is not necessarily linked to apoptosis. nih.gov |
| Human Trophoblast Cells | Cyclosporin A | Promotion (low dose) | Inhibition (low dose), Induction (high dose) | Effects are highly concentration-dependent. oup.com |
| Rat Pituitary GH3 Cells | Cyclosporin A | Inhibition | Induction (Dose-dependent) | Can induce both apoptosis and autophagy. plos.org |
| Rat Cardiomyocytes | Cyclosporin A | Not specified | Inhibition (in sepsis model) | Protects against apoptosis by preventing mitochondrial cytochrome c release. atsjournals.org |
Influence on Mitochondrial Function and Permeability Transition Pore (mPTP) Regulation in Isolated Cellular Components
The mitochondrial permeability transition pore (mPTP) is a multiprotein complex located in the inner mitochondrial membrane. Its opening allows for the passage of solutes up to 1.5 kDa, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and release of pro-apoptotic factors. researchgate.netmdpi.com A key regulator of the mPTP is Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase (PPIase) residing in the mitochondrial matrix. mdpi.comtandfonline.com Under conditions of high matrix Ca2+ and oxidative stress, CypD is thought to bind to components of the mPTP, facilitating a conformational change that triggers pore opening. mdpi.com
Cyclosporin analogues exert their primary influence on mitochondrial function by inhibiting the activity of CypD. nih.govresearchgate.net The binding of a cyclosporin to the active site of CypD prevents it from promoting the mPTP opening. researchgate.net This inhibitory action desensitizes the pore to its primary inducers, particularly calcium, thereby increasing the amount of calcium mitochondria can sequester before the permeability transition is triggered. This is a critical aspect of mitochondrial function, as sustained mPTP opening is a commitment point for several cell death pathways. nih.gov
Preclinical research using isolated cellular components, specifically rat liver mitochondria, has been conducted to determine the structure-activity relationship of various cyclosporin analogues on mPTP regulation. researchgate.neteurekalert.orgnih.gov In these studies, the opening of the mPTP is typically induced by adding calcium and is measured as mitochondrial swelling. The ability of a compound to inhibit this swelling indicates its potency as an mPTP inhibitor.
Detailed Research Findings
Studies comparing several natural cyclosporin variants have demonstrated that Cyclosporin D is an active inhibitor of the mPTP. researchgate.neteurekalert.orgnih.gov In assays using isolated rat liver mitochondria, Cyclosporin D was shown to inhibit calcium-dependent mitochondrial pore opening at concentrations similar to the well-characterized Cyclosporin A. researchgate.neteurekalert.orgnih.gov The effective concentration range for this inhibition was reported to be between 100–300 nM. researchgate.netnih.gov This activity is in contrast to other variants like Cyclosporin E, which showed no significant biological effect on the mPTP at concentrations up to 1 µM, a finding attributed to its greater molecular rigidity. researchgate.neteurekalert.orgnih.gov The ability of Cyclosporin D to inhibit the mPTP suggests it effectively binds to and inhibits the PPIase activity of mitochondrial CypD. nih.gov
The "d4" designation in Cyclosporin D-d4 indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This modification is a common strategy in medicinal chemistry to alter a drug's metabolic profile through the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage. This can slow the rate of metabolic processes like oxidation, potentially leading to improved stability. While this deuteration is primarily intended to influence in vivo pharmacokinetics, specific preclinical data detailing the direct influence of the d4 modification on the binding affinity for Cyclophilin D or the regulation of the mPTP in isolated mitochondria are not extensively available in the current body of scientific literature. The functional activity would be presumed to be highly similar to that of the non-deuterated Cyclosporin D, as the core structure responsible for binding to Cyclophilin D remains unchanged. acs.org
The table below summarizes the comparative activity of Cyclosporin D and the reference compound, Cyclosporin A, based on available preclinical data in isolated mitochondrial systems.
Table 1: Comparative Activity of Cyclosporin Analogs on mPTP in Isolated Mitochondria
| Compound | Molecular Target | Effect on mPTP | Effective Concentration (in vitro) |
|---|---|---|---|
| Cyclosporin A | Cyclophilin D (CypD) | Inhibition of Ca2+-induced pore opening | ~100-300 nM researchgate.netnih.gov |
| Cyclosporin D | Cyclophilin D (CypD) | Inhibition of Ca2+-induced pore opening | 100-300 nM researchgate.netnih.gov |
| Cyclosporin E | Cyclophilin D (CypD) | No significant inhibition | Inactive up to 1 µM researchgate.netnih.gov |
| This compound | Cyclophilin D (CypD) | Inhibition of pore opening (presumed) | Not reported |
Preclinical Pharmacokinetic and Biotransformation Investigations of Cyclosporin D D4
Research on Absorption, Distribution, and Elimination in Defined In Vivo Animal Models
Preclinical investigations into the pharmacokinetics of Cyclosporin (B1163) D-d4, a deuterated form of Cyclosporin D, have been conducted in various animal models to understand its absorption, distribution, and elimination (ADME) characteristics. These studies are crucial in early drug development to predict the compound's behavior in vivo. epo-berlin.com Animal models, such as rats and pigs, are frequently used to mimic human physiological conditions and to study the disposition of drugs like cyclosporines. jfda-online.comnih.govresearchgate.net
The absorption of cyclosporines following oral administration primarily occurs in the small intestine. eur.nl However, the absorption can be variable and incomplete due to factors like first-pass metabolism in the gut wall and liver. drugbank.com Studies on non-deuterated cyclosporine A have shown a time to peak concentration (Tmax) ranging from 1 to 8 hours. ijfmr.com The distribution of cyclosporines is extensive due to their lipophilic nature, leading to accumulation in tissues with high fat content and those rich in leukocytes. drugbank.comijfmr.com In blood, cyclosporine distributes into plasma, erythrocytes, and leukocytes. drugbank.comijfmr.com The volume of distribution (Vd) can vary depending on the animal model and its physiological state. ijfmr.com
Elimination of cyclosporines is primarily through metabolism in the liver, followed by biliary excretion of the metabolites. eur.nldrugbank.com Less than 1% of the parent drug is excreted unchanged in the urine. drugbank.com The use of deuterated compounds like Cyclosporin D-d4 in these preclinical studies allows for more precise tracking and quantification of the drug and its metabolites, aiding in a clearer understanding of its ADME profile. medchemexpress.com
Interactive Table: Key Pharmacokinetic Parameters of Cyclosporine (General)
| Parameter | Description | Typical Value Range |
| Tmax (oral) | Time to reach maximum plasma concentration | 1 - 8 hours ijfmr.com |
| Bioavailability (oral) | Fraction of administered dose reaching systemic circulation | Highly variable, approx. 30% drugbank.com |
| Volume of Distribution (Vd) | Apparent volume into which the drug distributes | 4 - 8 L/kg drugbank.com |
| Elimination Half-life | Time for plasma concentration to reduce by half | Approx. 19 hours (highly variable) drugbank.com |
| Primary Route of Elimination | The main pathway for drug removal from the body | Biliary excretion of metabolites eur.nldrugbank.com |
Elucidation of Metabolic Pathways and Identification of Metabolites Using Deuterated Labeling
The use of stable isotope labeling, particularly with deuterium (B1214612), is a powerful tool in pharmaceutical research to investigate the in vivo metabolic fate of compounds. google.com For this compound, deuteration provides a means to trace the molecule through various biotransformation processes, allowing for the precise identification of metabolic pathways and the structure of resulting metabolites. medchemexpress.comgoogle.com Cyclosporines are extensively metabolized in the liver, small intestine, and kidneys, leading to the formation of numerous metabolites. google.com The primary metabolic reactions are Phase I processes, including hydroxylation and N-demethylation. google.compharmgkb.org
Deuterated labeling helps in distinguishing the drug-derived metabolites from endogenous compounds in biological samples when analyzed by mass spectrometry. This technique has been instrumental in characterizing the complex metabolism of cyclosporines. For the parent compound, cyclosporine A, over 30 metabolites have been identified. google.com The major metabolites result from oxidation at various positions on the amino acid residues. drugbank.com By using this compound, researchers can gain a clearer picture of how the deuteration at specific sites influences the metabolic profile compared to the non-deuterated counterpart. google.com
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a central role in the metabolism of cyclosporines. pharmgkb.orgwikipedia.org CYP3A4 is the primary enzyme responsible for the metabolism of cyclosporine A in the liver and intestine. pharmgkb.orgwikipedia.orgfrontiersin.org It catalyzes the hydroxylation and N-demethylation reactions that are the main metabolic pathways for this class of drugs. pharmgkb.orgpeerj.com CYP3A5 also contributes to cyclosporine metabolism, although to a lesser extent than CYP3A4. pharmgkb.org
Given that cyclosporines are metabolized by CYP3A4, they are susceptible to drug-drug interactions with other substances that are substrates, inhibitors, or inducers of this enzyme. nih.govebsco.com Preclinical studies are essential to understand the mechanistic basis of these interactions. For instance, drugs that inhibit CYP3A4 can increase the concentration of cyclosporine, while inducers can decrease it. nih.govforefrontdermatology.com
The use of deuterated this compound in preclinical models allows for detailed investigation of these interactions. For example, co-administration of this compound with a known CYP3A4 inhibitor can be studied to quantify the impact on its metabolic clearance. By using deuterated internal standards, researchers can accurately measure changes in the parent drug and metabolite concentrations. nih.gov These studies help to predict potential drug-drug interactions in a clinical setting and provide insights into the mechanisms by which these interactions occur. researchgate.netresearchgate.net
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Deuterated Cyclosporin D Metabolism
Impact of Deuteration on Pharmacokinetic Profiles in Research Settings
In research settings, comparing the pharmacokinetics of this compound to its non-deuterated counterpart allows for a direct assessment of the impact of deuteration. nih.gov Such studies can reveal whether the deuteration leads to a more favorable pharmacokinetic profile, potentially offering therapeutic advantages. google.comnih.gov The use of deuterated compounds as tracers in pharmacokinetic studies also allows for more accurate quantification and characterization of drug disposition. medchemexpress.com The observed changes in pharmacokinetics due to deuteration are highly dependent on the specific site of deuteration and its role in the rate-limiting steps of the drug's metabolism. google.complos.org
Interactive Table: Potential Effects of Deuteration on Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Potential Impact of Deuteration | Rationale |
| Metabolic Clearance | Decreased google.com | Slower rate of metabolism due to the kinetic isotope effect. google.comnih.gov |
| Half-life (t½) | Increased google.com | Reduced clearance leads to a longer time for the drug to be eliminated. |
| Area Under the Curve (AUC) | Increased google.com | Higher overall drug exposure due to decreased clearance. |
| Metabolite Formation | Altered google.com | Potential reduction in the formation of specific metabolites. google.com |
Applications of Cyclosporin D D4 As a Research Tool and Reference Standard
Utility in Quantitative Bioanalytical Assays for Other Cyclosporins
The primary application of Cyclosporin (B1163) D-d4 lies in its use as an internal standard for the quantitative analysis of other cyclosporins, most notably Cyclosporin A, in biological samples. chemicalbook.com In quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), the addition of a known concentration of a stable isotope-labeled internal standard is crucial for accurate and reproducible results.
Cyclosporin D-d4 is ideally suited for this role due to its structural similarity to other cyclosporins. This similarity ensures that it behaves almost identically to the analyte of interest (e.g., Cyclosporin A) during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, its increased mass, due to the presence of four deuterium (B1214612) atoms, allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. This co-elution and differential detection are fundamental to the isotope dilution strategy. researchgate.net
By comparing the peak area or intensity of the analyte to that of the known concentration of this compound, researchers can correct for variations in sample preparation and instrument response, thereby achieving highly accurate quantification of the target cyclosporin. This is particularly important in therapeutic drug monitoring (TDM) of immunosuppressants like Cyclosporin A, where precise concentration measurements are essential for patient care. medchemexpress.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆₃H₁₀₉D₄N₁₁O₁₂ |
| Molecular Weight | 1220.66 g/mol |
| Typical Application | Internal Standard in LC-MS |
| Analyte Example | Cyclosporin A |
Note: Data sourced from publicly available information. pharmaffiliates.com
Role in Metabolic Pathway Tracing and Flux Analysis
Stable isotope-labeled compounds like this compound are instrumental in metabolic pathway tracing and metabolic flux analysis (MFA). medchemexpress.com While the direct use of this compound for tracing its own metabolic fate is a potential application, the principles of using deuterated compounds are well-established in the broader field of MFA. nih.gov
MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. uclouvain.beresearchgate.net By introducing a stable isotope-labeled substrate into cells or an organism, researchers can track the incorporation of the isotope into various metabolites. The pattern and extent of isotope labeling in downstream metabolites provide detailed information about the activity of different metabolic pathways.
In the context of cyclosporins, a deuterated analog could theoretically be used to study the biotransformation and metabolism of the parent compound. By administering this compound and analyzing the resulting metabolites using mass spectrometry, it would be possible to identify and quantify the products of enzymatic reactions, providing insights into the specific pathways involved in its breakdown and clearance. This approach helps in understanding the metabolic stability and potential drug-drug interactions of cyclosporin-related compounds.
Contribution to Methodological Validation in Advanced Analytical Chemistry
The development and validation of robust analytical methods are cornerstones of modern analytical chemistry. This compound plays a significant role in this process, particularly for methods designed to quantify immunosuppressant drugs. pharmaffiliates.com
During method validation, analytical chemists must demonstrate the accuracy, precision, linearity, and specificity of their assays. This compound is used to assess key validation parameters, including:
Matrix Effects: By comparing the response of the analyte in a biological matrix (e.g., blood, plasma) to its response in a clean solvent, with and without the internal standard, analysts can evaluate the extent of ion suppression or enhancement caused by other components in the sample.
Extraction Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix can be determined by comparing the analyte/internal standard ratio before and after extraction.
Stability: The stability of the analyte during sample storage and processing can be assessed by monitoring its concentration relative to the stable isotope-labeled internal standard over time and under different conditions. researchgate.net
The use of this compound ensures that the developed analytical methods are reliable and produce data of high quality, which is a prerequisite for their use in clinical and research settings.
Use in In Vitro Cell-Based Assays for Mechanistic Investigations
While the primary use of this compound is as an internal standard, its structural similarity to other biologically active cyclosporins suggests its potential utility in in vitro cell-based assays for mechanistic investigations. Cyclosporin D itself, the non-deuterated parent compound, has been shown to possess biological activity, including the ability to overcome multidrug resistance in cancer cells and inhibit certain cellular proliferation pathways. chemicalbook.com
In mechanistic studies, researchers often aim to understand how a compound interacts with cellular targets and influences specific signaling pathways. The use of a deuterated analog like this compound in conjunction with advanced analytical techniques could allow for precise tracking of the compound within cellular compartments or in binding assays. Although direct reports on the use of this compound in this specific context are not prevalent, the principles of using isotopically labeled molecules as tracers in cell biology are well-established. medchemexpress.com Such studies could help elucidate the mechanisms of action of the broader cyclosporin family of molecules.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cyclosporin D |
| Cyclosporin A |
| Cyclosporin A-d4 |
| Cyclosporin C-d4 |
| Cyclosporin G |
| Cyclosporin H |
| Cyclosporin J |
| Cyclosporin B |
| Cyclosporine |
| Cyclosporin C |
| (melle-4)cyclosporin |
| 6-[(2S,3R,4R,6E)-3,8-Dihydroxy-4-methyl-2-(methylamino)-6-octenoic acid]-cyclosporin A |
| Cyclosporin A Metabolite 17 |
| Cyclosporin AM 1 |
| Cyclosporin A-13C2,d4 |
| d4 cyclosporin lactam(3,4) |
| [D-Lys8]cyclosporin A |
| D-Lysin8 cyclosporin A |
| cyclosporin O |
| cyclosporin A, MeAla(3)-Phe(7)-Ser(8)- |
| Etelcalcetide Hydrochloride |
| Des-[Gly]-31-Semaglutide |
| Daptomycin beta-Isomer |
| Ac-VEID-pNA, Colorimetric Substrate |
| Adriamycin |
| 1,1,4,7,10,10-HEXAMETHYLTRIETHYLENETETRAMINE |
| Threonine |
| Pyruvate |
Emerging Research Paradigms and Future Perspectives in Cyclosporin D D4 Studies
Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)
Multi-omics, the integrated analysis of diverse biological data sets such as proteomics, metabolomics, and transcriptomics, offers a holistic view of cellular processes and responses to stimuli like drug exposure. In this context, the precise quantification of specific molecules is fundamental. While broad multi-omics studies may not focus on Cyclosporin (B1163) D-d4 itself, the compound is crucial for accurately measuring the concentration of its non-deuterated counterpart, Cyclosporin D, or for serving as a robust internal standard for the primary immunosuppressant, Cyclosporin A (CsA). google.comgoogle.comcaymanchem.commedchemexpress.com
The accurate data provided by using deuterated standards is essential for building reliable multi-omics models. For instance, in studies investigating the hepatotoxicity of CsA, researchers combine metabolomic and transcriptomic profiling to identify affected pathways, such as cholesterol metabolism and bile acid biosynthesis. The reliability of the metabolomics data, which underpins the entire integrated analysis, depends on precise quantification, a role fulfilled by stable isotope-labeled internal standards.
Similarly, integrated analyses of transcriptomic, proteomic, and metabolomic data are used to delineate mechanisms of drug-induced cell stress. nih.gov In such complex studies, every data stream must be of the highest quality. Cyclosporin D-d4, by enabling exact quantification of cyclosporine analogues in biological samples, ensures that the metabolomic component of the multi-omics matrix is accurate, thereby strengthening the correlations drawn between changes in metabolites, proteins, and gene expression. The use of deuterated standards is considered a best practice to compensate for matrix effects that can otherwise introduce errors in quantification. researchgate.netd-nb.info
Advancements in High-Throughput Screening Methodologies Incorporating Deuterated Standards
High-throughput screening (HTS) is essential in modern drug discovery and therapeutic drug monitoring (TDM), allowing for the rapid analysis of thousands of samples. semanticscholar.orgnih.gov The development of HTS methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) has significantly improved the speed and reliability of quantifying immunosuppressants like cyclosporine. nih.govspandidos-publications.com A key innovation in these methodologies is the adoption of stable isotope-labeled internal standards, such as this compound. d-nb.infonih.govcerilliant.com
Historically, structural analogues like Cyclosporin D or ascomycin (B1665279) were used as internal standards for CsA analysis. cerilliant.comlabmed.org.uk However, these compounds can have different chromatographic behaviors and ionization efficiencies than the analyte, potentially leading to inaccuracies, especially in high-throughput workflows with minimal sample cleanup. nih.gov Deuterated standards like this compound are chemically and physically almost identical to their non-deuterated counterparts, meaning they co-elute and experience similar matrix effects and ionization suppression. cd-bioparticles.net This minimizes analytical variability and improves accuracy. annlabmed.org
Recent advancements focus on coupling multiple LC systems to a single mass spectrometer, effectively doubling the throughput without compromising data quality. nih.govnih.gov In one such method designed for CsA analysis, a deuterated standard (CSA-d12) was used to achieve a sample analysis time of just 2.15 minutes. nih.gov The use of deuterated standards like this compound is integral to the success of these rapid, robust, and automated HTS methods, which are critical for processing the large sample volumes generated in clinical and research laboratories. semanticscholar.orgresearchgate.net
Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity
The demand for more precise and reliable measurement of immunosuppressants has driven the development of advanced analytical techniques that offer superior specificity and sensitivity compared to traditional immunoassays. spandidos-publications.comnih.gov Methods such as ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS) and LC-MS/MS are now considered the gold standard. nih.govnih.gov The performance of these sophisticated techniques is significantly enhanced by the use of deuterated internal standards, including this compound. d-nb.infonih.gov
Immunoassays, while common, can suffer from cross-reactivity with drug metabolites, leading to overestimated drug concentrations and a lack of specificity. nih.govnih.gov LC-MS/MS methods overcome this by separating the parent drug from its metabolites before detection. researchgate.net Here, the role of the internal standard is paramount. This compound, when used as an internal standard for a cyclosporine analogue, ensures accurate quantification by correcting for any analyte loss during sample preparation and for variations in the mass spectrometer's response. d-nb.infocerilliant.com One study successfully used CsA-d4 as an internal standard in a UPLC-HRMS method to accurately quantify CsA, demonstrating excellent specificity and sensitivity. nih.gov
The use of stable isotope-labeled standards is now a cornerstone of method validation, helping to achieve low limits of quantification (LLOQ) and high precision. d-nb.infonih.gov The table below summarizes the performance of several modern analytical methods for cyclosporine analysis that rely on deuterated internal standards.
| Analytical Method | Internal Standard Used | Linear Range | Lower Limit of Quantification (LLOQ) | Inter-Day Precision (CV%) | Source |
|---|---|---|---|---|---|
| LC-MS/MS | CSA-d12 | 5.85–1,890.00 ng/mL | 5.85 ng/mL | <3.64% | nih.gov |
| LC-MS/MS | CSA-d4, EVE-d4, etc. | 2–1250 ng/mL (for CsA) | 2 ng/mL (for CsA) | 2.5–12.5% | d-nb.info |
| UPLC-HRMS | CsA-d4 | 5–1,000 ng/mL | 5 ng/mL | 3.0–5.2% | nih.gov |
| UHPLC-MS/MS | Deuterated/13C-labeled analytes | 5–2100 ng/mL (for CsA) | 5 ng/mL (for CsA) | ≤3.5% (for CsA) | researchgate.netresearchgate.net |
CV: Coefficient of Variation
Exploration of this compound in Niche Research Applications and Nontraditional Biological Systems
Beyond its established role in TDM, this compound is finding utility in niche research applications and studies involving nontraditional biological systems. These areas often require highly precise measurements in complex or minute samples, a challenge perfectly suited for mass spectrometry methods using deuterated internal standards.
Cyclosporin D itself, while having weaker immunosuppressive activity than CsA, is an object of study for its distinct biological effects, such as inhibiting the mitochondrial permeability transition pore (mPTP) and overcoming multidrug resistance in cancer cells. toku-e.comwikipedia.orgchemicalbook.com In research investigating these mechanisms, this compound would be the ideal internal standard to accurately quantify the concentration of Cyclosporin D in cellular or mitochondrial lysates, ensuring that observed effects are correctly correlated with compound exposure. toku-e.comchemicalbook.com
The development of advanced in vitro models, such as 3D tissue cultures and organoids, represents a new frontier for drug metabolism and toxicology studies. nih.govtandfonline.com These systems, which better mimic in vivo physiology, are used to study drug absorption, distribution, and efficacy. tandfonline.comshu.ac.uk Quantifying drug uptake in these complex, small-scale biological systems requires highly sensitive methods. mdpi.com LC-MS/MS analysis using a deuterated internal standard like this compound is perfectly suited for this, enabling researchers to accurately measure the concentration of cyclosporine analogues within these engineered tissues. nih.govshu.ac.uk This capability is crucial for validating these models as alternatives to animal testing and for advancing personalized medicine.
| Niche Research Area | Parent Compound Action | Role of this compound | Source |
|---|---|---|---|
| Mitochondrial Permeability Transition Pore (mPTP) Studies | Cyclosporin D inhibits mPTP opening. | Internal standard for quantifying Cyclosporin D in mitochondrial fractions. | toku-e.comwikipedia.org |
| Multidrug Resistance in Cancer | Cyclosporin D reverses P-glycoprotein-mediated drug efflux. | Internal standard to measure Cyclosporin D uptake and retention in cancer cells. | toku-e.com |
| 3D Organoid and Tissue Model Drug Studies | Studying drug absorption, metabolism, and toxicity of cyclosporine analogues. | Enables precise quantification of the analyte in small, complex biological matrices. | nih.govtandfonline.comshu.ac.uk |
| Ocular Drug Delivery Systems | Quantifying cyclosporine penetration into various eye tissues. | Used as a stable labeled internal standard in LC-MS/MS analysis of ocular tissue homogenates. | hubspotusercontent-na1.net |
| Blood-Brain Barrier Transport Studies | Investigating the role of efflux transporters (e.g., P-glycoprotein) on drug penetration into the brain. | Internal standard for quantifying cyclosporine analogues in studies using inhibitors like Cyclosporin A. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
